molecular formula C30H37N7O5 B12320282 H-Pro-phe-arg-amc acetate salt

H-Pro-phe-arg-amc acetate salt

Cat. No.: B12320282
M. Wt: 575.7 g/mol
InChI Key: LATXIQYQVGEJJC-HJOGWXRNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-phe-arg-amc acetate salt typically involves peptide coupling reactions. The process starts with the protection of amino groups and carboxyl groups, followed by the sequential addition of amino acids. The final product is obtained by deprotecting the peptide and converting it into its acetate salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

H-Pro-phe-arg-amc acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymes like kallikreins in buffered solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide under controlled conditions.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Mechanism of Action

H-Pro-phe-arg-amc acetate salt acts as a substrate for proteases. When cleaved by enzymes like kallikreins, it releases 7-amino-4-methylcoumarin (AMC), which is highly fluorescent. This fluorescence can be measured to determine enzyme activity. The molecular targets include plasma, pancreatic, and urinary kallikreins, and the pathways involved are related to proteolytic cleavage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Pro-phe-arg-amc acetate salt is unique due to its high sensitivity and specificity for kallikreins. Its acetate salt form enhances its stability and solubility, making it more suitable for various biochemical assays .

Properties

Molecular Formula

C30H37N7O5

Molecular Weight

575.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H37N7O5/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34)/t22-,23-,24-/m0/s1

InChI Key

LATXIQYQVGEJJC-HJOGWXRNSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4

Origin of Product

United States

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